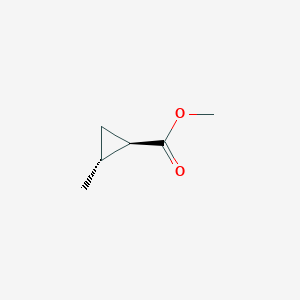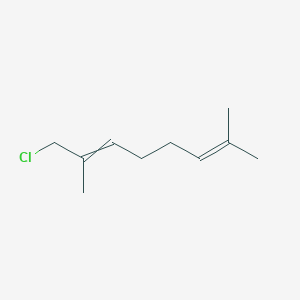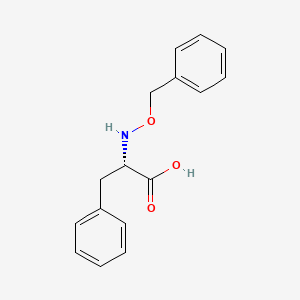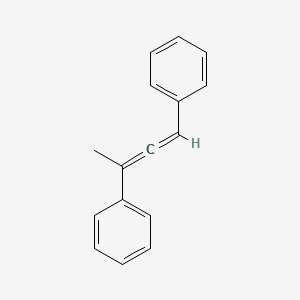
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide is a synthetic compound that belongs to the class of phenethylamines This compound is characterized by the presence of methoxy groups at the 2 and 5 positions of the phenyl ring, a methyl group at the 4 position, and an ethenyl group attached to the benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxy-4-methylbenzaldehyde and 4-ethenylbenzoic acid.
Condensation Reaction: The aldehyde group of 2,5-dimethoxy-4-methylbenzaldehyde reacts with the carboxylic acid group of 4-ethenylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the corresponding benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethylbenzamide.
Substitution: Formation of derivatives with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, leading to a cascade of intracellular signaling pathways that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A psychedelic compound with similar structural features.
2,5-Dimethoxy-4-iodophenethylamine (DOI): Another compound with similar methoxy substitutions and known for its hallucinogenic properties.
2,5-Dimethoxy-4-methylphenethylamine (2C-D): A compound with similar methoxy and methyl substitutions.
Uniqueness
N-(2,5-Dimethoxy-4-methylphenyl)-4-ethenylbenzamide is unique due to the presence of the ethenyl group attached to the benzamide moiety, which distinguishes it from other similar compounds. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
53939-57-4 |
|---|---|
Molekularformel |
C18H19NO3 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
N-(2,5-dimethoxy-4-methylphenyl)-4-ethenylbenzamide |
InChI |
InChI=1S/C18H19NO3/c1-5-13-6-8-14(9-7-13)18(20)19-15-11-16(21-3)12(2)10-17(15)22-4/h5-11H,1H2,2-4H3,(H,19,20) |
InChI-Schlüssel |
NIMLEQKYKMQBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)NC(=O)C2=CC=C(C=C2)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14638447.png)
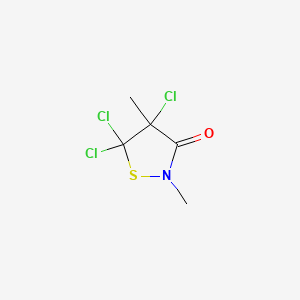
![3,5,5-Trimethyl-7-azabicyclo[4.1.0]hept-2-ene](/img/structure/B14638468.png)
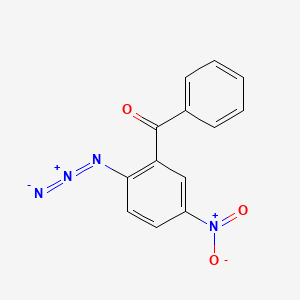

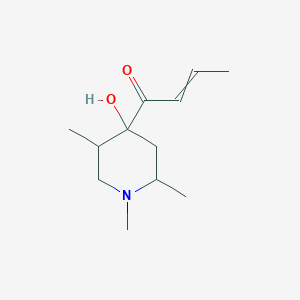
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)
![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
